Boc-2-amino-6-methylbenzoic acid
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Overview
Description
Mechanism of Action
Target of Action
Boc-2-amino-6-methylbenzoic acid is a biochemical reagent It’s known that the compound is used in proteomics research , which involves the study of proteins, their structures, and functions.
Mode of Action
The Boc (tert-butyloxycarbonyl) group in this compound is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable towards most nucleophiles and bases . The Boc group can be removed using specific deprotection strategies, such as the use of oxalyl chloride . This process allows the amino group to interact with other compounds in a controlled manner.
Biochemical Pathways
The compound plays a significant role in peptide synthesis , which is a crucial process in the production of proteins. Proteins, in turn, are involved in numerous biochemical pathways in the body.
Result of Action
Given its role in peptide synthesis , it can be inferred that the compound may influence protein production and, consequently, various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-2-amino-6-methylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This process can be conducted under either aqueous or anhydrous conditions, by reacting the amino group with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar protection strategies. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-2-amino-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Boc-2-amino-6-methylbenzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is utilized in the development of pharmaceuticals and therapeutic agents.
Proteomics Research: It plays a crucial role in the study of protein structures and functions.
Comparison with Similar Compounds
Similar Compounds
- Boc-2-amino-6-chlorobenzoic acid
- Boc-2-amino-6-fluorobenzoic acid
- Boc-2-amino-6-bromobenzoic acid
Uniqueness
Boc-2-amino-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6-position influences its steric and electronic characteristics, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCDUSGXLJHYFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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